molecular formula C14H16O3 B8559632 2,4-Dihydroxy-4b,6,7,8,8a,10-hexahydrophenanthren-9(5H)-one CAS No. 61850-53-1

2,4-Dihydroxy-4b,6,7,8,8a,10-hexahydrophenanthren-9(5H)-one

Cat. No. B8559632
M. Wt: 232.27 g/mol
InChI Key: IFNLURCKZWZWGR-UHFFFAOYSA-N
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Patent
US04034045

Procedure details

To a flask equipped with a stirrer, dropping funnel, condenser and gas inlet tube maintained under a nitrogen atmosphere, there is added 50 g. (0.89) moles of potassium hydroxide in one liter of 2-methoxyethanol. Stirring is initiated and 100 g. (0.79 mole) of anhydrous phloroglucinol is added in three portions, followed by the addition of 100 g. (0.80 mole) of 1-acetyl-cyclohexene while maintaining the temperature at 50° C. The resulting solution is refluxed at 140° C. for 4 hours. After cooling there is then added gradually 53.6 g. of acetic acid while obtaining a pH of approximately 7. The solvent is then removed in vacuo, and the residue is further heated in an oil bath at 70° C., to obtain a viscous residue. The resulting residue is dissolved in ethyl acetate and water washed twice with water, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to obtain a brown solid. The resulting solid is recrystallized from ethyl acetate/cyclohexane to give 2,4-dihydroxy-4b,5,6,7,8,8a,9,10-octahydro-9-oxo-phenanthrene; m.p. 220°-223° C.
[Compound]
Name
( 0.89 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.79 mol
Type
reactant
Reaction Step Three
Quantity
0.8 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)O.[C:12]([C:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1)(=[O:14])[CH3:13].C(O)(=O)C>COCCO.C(OCC)(=O)C>[OH:7][C:6]1[CH:8]=[C:9]([OH:10])[C:11]2[CH:20]3[CH:15]([CH2:16][CH2:17][CH2:18][CH2:19]3)[C:12](=[O:14])[CH2:13][C:3]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
( 0.89 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.79 mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Four
Name
Quantity
0.8 mol
Type
reactant
Smiles
C(C)(=O)C1=CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
COCCO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
there is added 50 g
ADDITION
Type
ADDITION
Details
followed by the addition of 100 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling there
ADDITION
Type
ADDITION
Details
is then added gradually 53.6 g
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue is further heated in an oil bath at 70° C.
CUSTOM
Type
CUSTOM
Details
to obtain a viscous residue
WASH
Type
WASH
Details
water washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown solid
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from ethyl acetate/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2CC(C3CCCCC3C2C(=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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